rac Ketoprofen Acyl-beta-D-glucuronide
Description
rac Ketoprofen Acyl-beta-D-glucuronide is the principal Phase II metabolite of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). It is synthesized via glucuronidation mediated by UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A3, UGT1A9, UGT1A10, and UGT2B7 . The compound has a molecular formula of C₂₂H₂₂O₉, a molecular weight of 430.4 D, and a CAS number of 76690-94-3 . Unlike the parent drug, which is poorly water-soluble (0.010 mg/mL in water) and classified as BCS Class II , the glucuronide metabolite exhibits enhanced hydrophilicity, facilitating renal excretion. However, acyl glucuronides like this are chemically reactive, undergoing hydrolysis, intramolecular rearrangement, and irreversible binding to proteins such as human serum albumin (HSA) .
Key properties include:
Properties
IUPAC Name |
(3S,5S,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16?,17-,18-,19?,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXSZZKPHBHMA-VXCWJURKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzyme Sources and Selection
The synthesis of rac Ketoprofen Acyl-beta-D-glucuronide relies on UGT enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to ketoprofen’s carboxyl group. Two primary enzyme sources are employed:
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Human liver microsomes : These contain native UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, which exhibit broad substrate specificity. Microsomal preparations are cost-effective but may introduce variability due to mixed isoforms.
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Recombinant UGTs : Expressed in systems such as baculovirus-infected insect cells, recombinant UGT1A9 and UGT2B7 offer higher specificity and reproducibility. For instance, UGT2B7 demonstrates superior activity toward ketoprofen, achieving conversion rates of 85–92% under optimal conditions.
Reaction Conditions and Optimization
Key parameters influencing the enzymatic reaction include:
The addition of surfactants like Tween 80 disrupts micelle formation, increasing substrate accessibility to UGTs. This strategy, adapted from lipase-catalyzed hydrolysis studies, raises conversion rates to >95% in recombinant systems.
Substrate Preparation: Racemic Ketoprofen Isolation
Quality Control
Chiral HPLC analysis verifies enantiomeric ratio, ensuring the (R)- and (S)-ketoprofen remain equimolar. Columns packed with amylose tris(3,5-dimethylphenylcarbamate) resolve enantiomers (retention times: 9.55 min for (S)-, 12.63 min for (R)-ketoprofen).
Scalability and Industrial Considerations
Bioreactor Design
Large-scale synthesis employs stirred-tank reactors with:
Purification Techniques
Post-reaction processing involves:
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Liquid-liquid extraction : Ethyl acetate removes unreacted ketoprofen.
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Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates this compound with >95% purity.
Challenges and Mitigation Strategies
Enzyme Inhibition
Cannabinoids and their metabolites competitively inhibit UGT2B7 (IC50 = 8.2–14.3 μM), necessitating substrate-specific enzyme selection. Recombinant UGT1A9, less susceptible to inhibition, is preferred for reactions involving potential inhibitors.
Racemization Risks
Prolonged incubation (>12 hours) or alkaline conditions (pH >8.0) induce ketoprofen racemization, altering the enantiomeric ratio. Maintaining pH ≤7.8 and reaction times ≤6 hours preserves the racemic profile.
Analytical Validation
Structural Confirmation
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Mass spectrometry : ESI-MS identifies the molecular ion at m/z 430.40 [M-H]⁻, with fragmentation patterns confirming glucuronide linkage.
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NMR spectroscopy : ¹H NMR (500 MHz, DMSO-d6) shows characteristic glucuronide protons at δ 5.32 (d, J = 7.2 Hz, H-1) and ketoprofen aromatic signals at δ 7.45–7.89.
Chemical Reactions Analysis
Hydrolysis and Regeneration of Parent Drug
rac Ketoprofen Acyl-beta-D-glucuronide undergoes pH-dependent hydrolysis in physiological conditions, regenerating the parent drug ketoprofen. This reaction is critical for understanding its metabolic recycling and potential accumulation.
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Kinetics :
Hydrolysis follows first-order kinetics, with stereoselective degradation rates. The (R)-enantiomer degrades faster than the (S)-enantiomer, as shown by a study where the half-life () of (R)-Ketoprofen AG in phosphate buffer (pH 7.4, 37°C) was approximately half that of the (S)-enantiomer .-
(R-enantiomer): ~2.1 hours
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(S-enantiomer): ~4.3 hours
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Biological Relevance :
In plasma, hydrolysis regenerates free ketoprofen, contributing to a "futile cycle" of elimination. This process is amplified in renal impairment, leading to disproportionate accumulation of the (S)-enantiomer and its glucuronide .
Acyl Migration (Intramolecular Transesterification)
The β-1-O-acyl glucuronide undergoes non-enzymatic intramolecular acyl migration, forming positional isomers (2-, 3-, and 4-O-acyl isomers). This reaction impacts stability and covalent adduct formation.
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Mechanism :
Acyl migration proceeds via nucleophilic attack by hydroxyl groups on the glucuronic acid ring, forming transient intermediates. The rate of migration is influenced by pH and temperature . -
Degradation Rates :
Parameter (R)-Ketoprofen AG (S)-Ketoprofen AG Acyl migration rate 2× faster Baseline Hydrolysis rate 1.5× faster Baseline Data from in vitro studies show that (R)-Ketoprofen AG degrades 10–20 times faster than its (S)-counterpart due to higher acyl migration rates .
Covalent Adduct Formation with Proteins
rac Ketoprofen AG reacts with nucleophilic residues (e.g., lysine, cysteine) on proteins via two mechanisms:
Transacylation
Direct nucleophilic displacement of the glucuronide by protein residues:
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UGT Binding :
rac Ketoprofen AG forms covalent adducts with UDP-glucuronosyltransferases (UGTs), particularly UGT2B7. The (R)-enantiomer binds 2–3 times more extensively than the (S)-enantiomer .
Glycation
Isomerized AG (via acyl migration) reacts with amino groups via Schiff base formation:
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Organelle-Specific Binding :
Organelle Adduct Formation (pmol/mg protein) Cytosol (Cyt) 12.5 ± 2.1 Mitochondria 8.3 ± 1.7 Nucleus 5.9 ± 1.2 Cytosolic proteins show the highest adduct levels, likely due to proximity to UGTs in the endoplasmic reticulum .
Plasma Protein Binding
rac Ketoprofen AG binds reversibly and irreversibly to human serum albumin (HSA):
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Reversible binding :
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Irreversible binding : Contributes to 30–40% of total adducts in in vitro incubations .
Enzymatic Interactions
UGT isoforms catalyze both glucuronidation and adduct formation:
| UGT Isoform | Covalent Adduct (pmol/mg protein) |
|---|---|
| UGT1A9 | 18.2 ± 3.4 |
| UGT2B7 | 24.7 ± 4.1 |
UGT2B7 exhibits higher adduct formation due to its catalytic activity and substrate specificity .
Environmental and Storage Stability
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Degradation in Solution :
rac Ketoprofen AG degrades rapidly in aqueous buffers (pH 7.4, 37°C), with a half-life of <6 hours. Storage at -20°C is required to minimize hydrolysis . -
Light Sensitivity :
Exposure to UV light accelerates decomposition, necessitating amber vial storage.
Stereoselective Reactivity
The rac mixture’s reactivity is dominated by its (R)-enantiomer:
| Reaction | (R)-Enantiomer Contribution |
|---|---|
| Hydrolysis | 65–70% |
| Covalent binding to UGT | 80–85% |
This stereoselectivity arises from the (R)-enantiomer’s faster acyl migration and lower thermodynamic stability .
Scientific Research Applications
Pharmacological Significance
Analgesic and Anti-inflammatory Effects
Rac Ketoprofen Acyl-beta-D-glucuronide functions as a metabolite that retains some pharmacological activity of ketoprofen. Ketoprofen itself is utilized to treat various conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in prostaglandin synthesis. The glucuronidation process enhances the solubility and excretion of ketoprofen, thereby influencing its therapeutic efficacy and safety profile .
Metabolism and Stability
Metabolic Pathways
The metabolism of ketoprofen involves conjugation with glucuronic acid, resulting in the formation of this compound. This reaction is primarily mediated by UDP-glucuronosyltransferases (UGTs). The stability of acyl glucuronides is critical; studies indicate that the half-life of these compounds can vary significantly based on their structure, with implications for their potential toxicity .
Degradation Kinetics
Research has shown that this compound undergoes spontaneous hydrolysis and internal acyl migration, leading to the formation of various degradation products. Kinetic studies have demonstrated first-order degradation kinetics at physiological pH, with stereoselective degradation rates favoring the (R)-isomer over the (S)-isomer .
Toxicological Implications
Potential Toxicity
The reactivity of acyl glucuronides raises concerns regarding their potential to form covalent bonds with macromolecules, which may lead to toxicological consequences. Investigations into the toxicity profiles of these metabolites suggest that certain structural features can predispose them to harmful interactions within biological systems .
Case Study 1: Clinical Observations
In a clinical setting, patients receiving ketoprofen exhibited varying responses based on their metabolic profiles, influenced by genetic polymorphisms in UGT enzymes. Some patients experienced enhanced analgesic effects alongside increased gastrointestinal side effects, highlighting the importance of monitoring glucuronide metabolites in therapeutic contexts.
Case Study 2: Drug Interaction Studies
A study examining drug-drug interactions found that co-administration of ketoprofen with certain medications led to altered pharmacokinetics due to competitive inhibition at UGT sites. This interaction underscores the necessity for careful consideration of concomitant therapies when prescribing ketoprofen .
Mechanism of Action
The mechanism of action of rac Ketoprofen Acyl-beta-D-glucuronide involves its role as a metabolite of ketoprofen. Ketoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ketoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Comparison with Similar Acyl Glucuronides
Structural and Physicochemical Properties
The following table compares rac Ketoprofen Acyl-beta-D-glucuronide with other NSAID acyl glucuronides:
*Estimated from parent drug properties; †Parent drug molecular weight; ‡Estimated LogP.
Key Observations:
Metabolic Stability and Reactivity
- This compound :
- Clofibric Acid Glucuronide :
- Ibuprofen Acyl-glucuronide :
Protein Binding and Toxicity
- Binding is stereoselective, with the (R)-enantiomer showing higher affinity .
- Fenoprofen and Ibuprofen Glucuronides: Limited data exist, but general acyl glucuronide reactivity suggests similar adduct formation risks .
- Clofibric Acid Glucuronide : Renal hydrolysis exacerbates systemic exposure to the parent drug, increasing toxicity in impaired kidney function .
Research Findings and Clinical Implications
- Stereoselectivity : The (R)-enantiomer of ketoprofen glucuronide is hydrolyzed 2–3 times faster than the (S)-enantiomer by HSA, impacting pharmacokinetics and toxicity .
- Renal Clearance : Unlike clofibric acid, ketoprofen glucuronide’s clearance is less dependent on renal function, reducing toxicity risks in renal impairment .
Q & A
Q. What analytical techniques are recommended for quantifying rac Ketoprofen Acyl-beta-D-glucuronide in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) is widely used. Pharmacopeial methods for ketoprofen quantification (e.g., USP guidelines) can be adapted by modifying mobile phases and column types to resolve the glucuronide conjugate from matrix interferences. Key parameters include:
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Standard preparation : Protect from light to prevent degradation .
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Assay formula :
Where = labeled quantity (mg), = standard concentration (mg/mL), = test solution dilution factor, and = peak response ratios .
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Validation : Follow ICH guidelines for linearity, precision, and recovery studies, referencing pharmacopeial standards (e.g., USP) for traceability .
Q. How should this compound be stored to ensure stability?
- Storage : 2–8°C in airtight, light-protected containers to prevent hydrolysis and photodegradation .
- Transportation : Use 4–25°C with desiccants to avoid moisture exposure .
- Stability monitoring : Conduct periodic HPLC assays to detect degradation products, especially under varying pH conditions.
Q. What experimental considerations are critical for synthesizing and characterizing this compound?
- Synthesis : Optimize reaction conditions (e.g., pH, temperature) to favor acyl glucuronidation. Use enzymatic (UGT isoforms) or chemical methods, followed by purification via column chromatography or membrane separation technologies .
- Characterization : Employ NMR (¹H/¹³C) for structural confirmation and LC-MS for purity assessment. Compare retention times and fragmentation patterns with reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo metabolic stability data for this compound?
- Systematic review : Apply Cochrane methods to aggregate and critically appraise studies, prioritizing randomized controlled trials (RCTs) and controlling for confounding variables (e.g., species-specific UGT expression) .
- Data triangulation : Cross-validate findings using:
Q. What factorial design approaches optimize the synthesis of this compound?
- Variables : Test factors like temperature (20–40°C), catalyst concentration (0.1–1.0 mM), and reaction time (2–24 hours) using a 2³ factorial design to identify interactions .
- Response surface methodology (RSM) : Model yield as a function of variables to pinpoint optimal conditions .
- Validation : Replicate top-performing conditions in triplicate to ensure reproducibility .
Q. How can computational tools enhance reaction design for acyl glucuronide derivatives?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to simulate transition states and identify energetically favorable pathways .
- Machine learning : Train models on existing glucuronidation data to predict reaction outcomes and reduce trial-and-error experimentation .
- Virtual screening : Evaluate solvent compatibility and stability profiles before lab testing .
Q. What strategies ensure comprehensive literature reviews for studying this compound’s pharmacokinetics?
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Search strategy :
Database Keywords Filters PubMed "acyl glucuronide metabolism", "ketoprofen pharmacokinetics" RCTs, species-specific studies Cochrane Library "UGT isoforms", "glucuronidation stability" Systematic reviews - Inclusion criteria : Overlap between study populations and target species (e.g., human, rodent) .
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Bias mitigation : Use PRISMA guidelines to document search transparency and involve methodologists for data interpretation .
Data Contradiction Analysis Framework
When conflicting data arise (e.g., variable hydrolysis rates):
Re-examine methodologies : Compare assay conditions (e.g., buffer pH, incubation time) across studies .
Assay interference checks : Test for matrix effects (e.g., plasma proteins) using spike-and-recovery experiments .
Meta-analysis : Pool data from high-quality studies to identify trends, adjusting for covariates via multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
